![molecular formula C16H22N2O3 B137552 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea CAS No. 38649-72-8](/img/structure/B137552.png)
N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea
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Overview
Description
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea is a chemical compound known for its unique structure and properties. It is an intermediate in the synthesis of various pharmaceuticals and has applications in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea typically involves the reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Including recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield epoxides or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted ureas.
Scientific Research Applications
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxy group in the structure is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5: A deuterated analogue used in metabolic studies.
N-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea: Another analogue with similar properties.
Uniqueness
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea is unique due to its specific combination of cyclohexyl and epoxypropoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea (CAS No. 38649-72-8) is a synthetic compound notable for its unique structural features, which include a cyclohexyl group and an epoxypropoxy moiety. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : 38649-72-8
The presence of the epoxy group is significant as it can react with nucleophilic sites in biological systems, potentially leading to various biological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity. The epoxy group enhances reactivity, allowing it to form covalent bonds with proteins or other biomolecules.
- Covalent Bond Formation : This characteristic may lead to altered enzyme function or inhibition, which is crucial for understanding its biological implications.
In Vitro Studies
Research has indicated that this compound exhibits various biological activities:
Metabolic Pathways
Metabolism studies involving related epoxy compounds have provided insights into how this compound might be processed in biological systems:
- Hydrolytic Ring-Opening : Epoxide groups typically undergo hydrolytic ring-opening reactions, leading to diol formation. This metabolic transformation is crucial as it can influence the toxicity and bioavailability of the compound.
- Excretion Profiles : Research indicates that metabolites formed from similar epoxy compounds are excreted in both free and conjugated forms. Understanding these profiles helps predict the pharmacokinetics of this compound in vivo.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Cyclohexyl-N'-[4-(oxiranylmethoxy)phenyl]urea | Similar urea structure with different substituents | Antitumor activity observed |
2,2-Bis(2,3-epoxypropoxy)phenylpropane (DGEBPA) | Contains two epoxide groups | Known for metabolic studies and toxicity profiles |
Case Studies and Applications
- Pharmaceutical Development : this compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its unique reactivity profile could allow for the development of targeted therapies.
- Material Science : The compound's properties make it suitable for applications in polymer chemistry where epoxy functionalities are desirable for cross-linking agents.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(oxiran-2-ylmethoxy)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOHIMJYZRAGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481846 |
Source
|
Record name | N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38649-72-8 |
Source
|
Record name | N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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